![molecular formula C22H36BN3O5 B13937804 tert-butyl 1-(oxan-4-yl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6,7-dihydro-4H-pyrazolo[4,3-c]pyridine-5-carboxylate](/img/structure/B13937804.png)
tert-butyl 1-(oxan-4-yl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6,7-dihydro-4H-pyrazolo[4,3-c]pyridine-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-butyl 1-(oxan-4-yl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6,7-dihydro-4H-pyrazolo[4,3-c]pyridine-5-carboxylate is a complex organic compound with potential applications in various fields of scientific research. This compound features a pyrazolo[4,3-c]pyridine core, which is known for its biological activity, and a boronate ester group, which is useful in Suzuki-Miyaura cross-coupling reactions.
Preparation Methods
The synthesis of tert-butyl 1-(oxan-4-yl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6,7-dihydro-4H-pyrazolo[4,3-c]pyridine-5-carboxylate typically involves multiple steps:
Formation of the pyrazolo[4,3-c]pyridine core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the boronate ester group: This step often involves the use of boronic acids or boronate esters in the presence of catalysts.
Attachment of the tert-butyl and oxan-4-yl groups: These groups can be introduced through substitution reactions using suitable reagents and conditions.
Industrial production methods for this compound would likely involve optimization of these synthetic routes to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
tert-butyl 1-(oxan-4-yl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6,7-dihydro-4H-pyrazolo[4,3-c]pyridine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The boronate ester group can be oxidized to form boronic acids.
Reduction: The pyrazolo[4,3-c]pyridine core can be reduced under specific conditions.
Substitution: The tert-butyl and oxan-4-yl groups can be substituted with other functional groups using appropriate reagents.
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines).
Scientific Research Applications
tert-butyl 1-(oxan-4-yl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6,7-dihydro-4H-pyrazolo[4,3-c]pyridine-5-carboxylate has several scientific research applications:
Chemistry: It is used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Biology: The pyrazolo[4,3-c]pyridine core exhibits biological activity, making this compound a potential candidate for drug discovery.
Medicine: It may be explored for its therapeutic potential in treating various diseases.
Industry: The compound’s unique structure makes it useful in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of tert-butyl 1-(oxan-4-yl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6,7-dihydro-4H-pyrazolo[4,3-c]pyridine-5-carboxylate involves its interaction with molecular targets and pathways. The boronate ester group can participate in cross-coupling reactions, while the pyrazolo[4,3-c]pyridine core can interact with biological targets, potentially modulating their activity.
Comparison with Similar Compounds
Similar compounds to tert-butyl 1-(oxan-4-yl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6,7-dihydro-4H-pyrazolo[4,3-c]pyridine-5-carboxylate include:
tert-butyl 4-(5-nitropyridin-2-yl)piperidine-1-carboxylate: This compound has a different core structure but shares the tert-butyl group.
tert-butyl 2-(4-aminooxan-4-yl)acetate: This compound features the oxan-4-yl group but lacks the pyrazolo[4,3-c]pyridine core.
The uniqueness of this compound lies in its combination of functional groups and core structure, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C22H36BN3O5 |
|---|---|
Molecular Weight |
433.4 g/mol |
IUPAC Name |
tert-butyl 1-(oxan-4-yl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6,7-dihydro-4H-pyrazolo[4,3-c]pyridine-5-carboxylate |
InChI |
InChI=1S/C22H36BN3O5/c1-20(2,3)29-19(27)25-11-8-17-16(14-25)18(23-30-21(4,5)22(6,7)31-23)24-26(17)15-9-12-28-13-10-15/h15H,8-14H2,1-7H3 |
InChI Key |
VIECGTZLLRWUEP-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=NN(C3=C2CN(CC3)C(=O)OC(C)(C)C)C4CCOCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


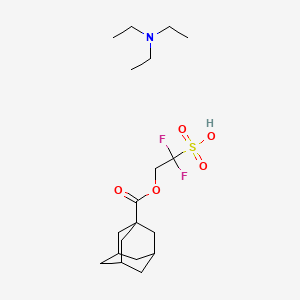


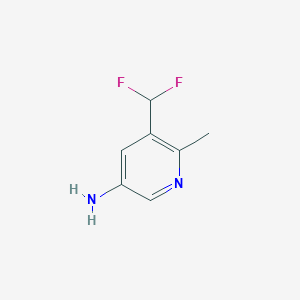
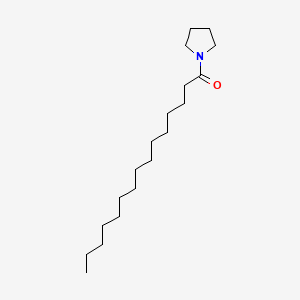
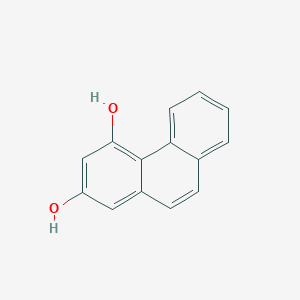
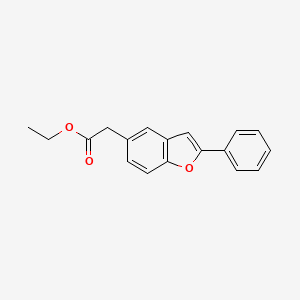
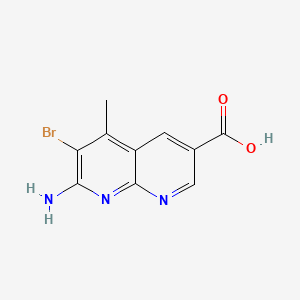
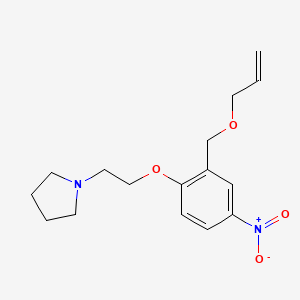
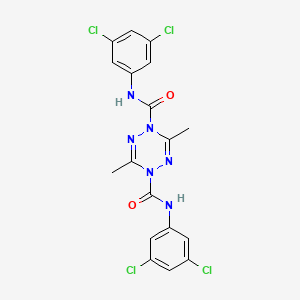
![N-[2-(Diisopropylamino)ethyl]-4-toluenesulfonamide](/img/structure/B13937787.png)


![2-(4-(3-(4-(Tert-butoxy)phenyl)-7-methylimidazo[1,2-a]pyridin-6-yl)phenyl)propan-2-ol](/img/structure/B13937813.png)
